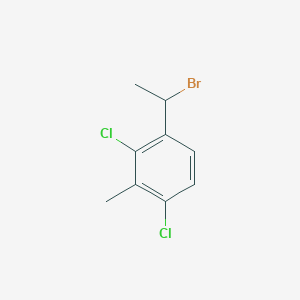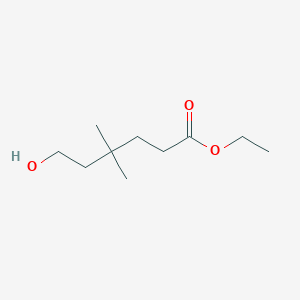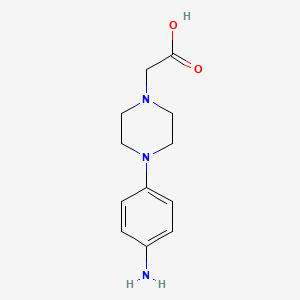
4-(4-Aminophenyl)-1-piperazineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminophenyl)-1-piperazineacetic acid is an organic compound that features both an aminophenyl group and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-piperazineacetic acid typically involves the reaction of 4-aminophenylacetic acid with piperazine under controlled conditions. One common method includes the use of a condensation reaction where the carboxyl group of 4-aminophenylacetic acid reacts with the amine group of piperazine, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
4-(4-Aminophenyl)-1-piperazineacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(4-Aminophenyl)-1-piperazineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-Aminophenyl)-1-piperazineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(4-Aminophenyl)-1-piperazineacetic acid can be compared with other similar compounds, such as:
4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the piperazine ring, resulting in different chemical properties and applications.
Piperazine derivatives: Compounds like 1-(4-aminophenyl)piperazine share the piperazine ring but differ in the attached functional groups, leading to variations in reactivity and use.
The uniqueness of this compound lies in its combination of the aminophenyl group and the piperazine ring, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9,13H2,(H,16,17) |
InChIキー |
NKPFOYBQELIYFK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


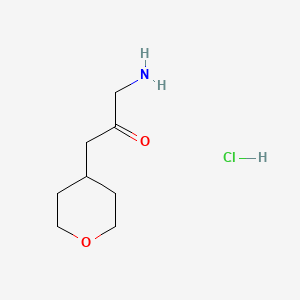
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
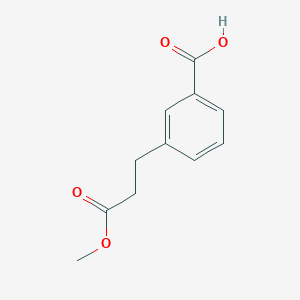
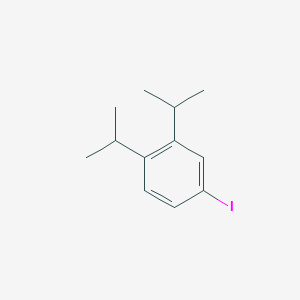
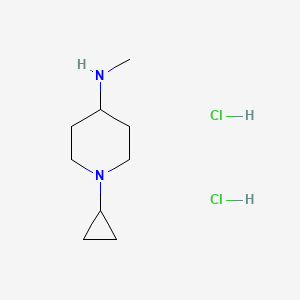
amino}acetic acid](/img/structure/B13511655.png)
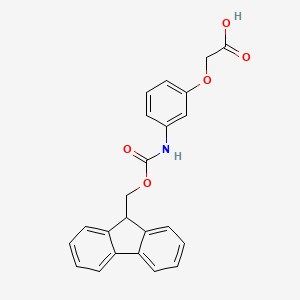
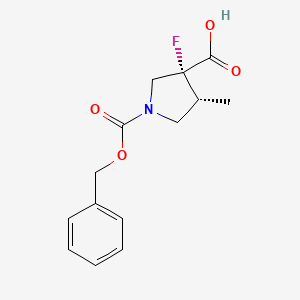
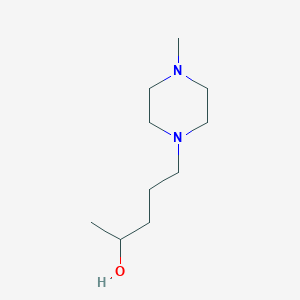
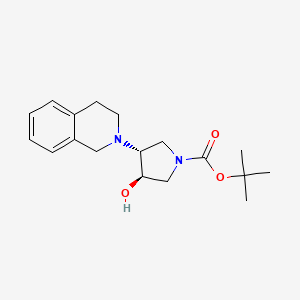
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
